molecular formula C18H19N3S B5552825 5-(4-methylphenyl)-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine CAS No. 449190-87-8

5-(4-methylphenyl)-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine

Cat. No.: B5552825
CAS No.: 449190-87-8
M. Wt: 309.4 g/mol
InChI Key: DWAOCTUKGZBQSZ-UHFFFAOYSA-N
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Description

5-(4-methylphenyl)-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C18H19N3S and its molecular weight is 309.4 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(4-methylphenyl)-4-(1-piperidinyl)thieno[2,3-d]pyrimidine is 309.12996879 g/mol and the complexity rating of the compound is 363. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nonlinear Optical (NLO) Applications

A study focused on the structural parameters, electronic, linear, and nonlinear optical exploration of thiopyrimidine derivatives highlights the significant role of the pyrimidine ring and its derivatives in nonlinear optics. Through density functional theory (DFT) and time-dependent DFT (TDDFT) calculations, certain derivatives exhibited promising NLO properties, suggesting their utility in optoelectronic applications. The NLO activity of these derivatives, due to their enhanced electronic properties, is recommended for high-tech applications in the NLO field (Hussain et al., 2020).

Antimicrobial Applications

Research on the regioselective synthesis of novel bridgehead nitrogen heterocycles containing the thienopyrimidinone skeleton revealed that these compounds, especially those with a N-piperidinylmethyl moiety, displayed considerable in vitro antibacterial and antifungal activities. This positions them as potential candidates for developing new therapeutic antimicrobial agents (Gaber & Moussa, 2011).

Anticancer Applications

Another area of application involves the synthesis and cytotoxic evaluation of novel benzimidazole fused condensed thienopyrimidines derivatives. These compounds have demonstrated significant anticancer properties, acting as tyrosine kinase inhibitors similar to current anticancer agents. The thieno[2,3-d]pyrimidine ring system, as a bioisostere of the quinazoline moiety, has shown broad bioactivities, including antitumor effects. This underscores the potential of these derivatives in cancer therapy, highlighting their role in inhibiting mechanisms involved in cellular division and tumor growth (Kaliraj & Kathiravan, 2020).

Mechanism of Action

These compounds are designed as potential inhibitors of PDE4 . They show promising PDE4B inhibitory properties and one of them was tested for PDE4D inhibition in vitro and dose-dependent inhibition of TNF-α . They are also identified as representatives of colchicine-binding site inhibitors (CBSIs) with potent antiproliferative activity .

Future Directions

Thieno[2,3-d]pyrimidines, including “5-(4-methylphenyl)-4-(1-piperidinyl)thieno[2,3-d]pyrimidine”, have shown promising results as potential inhibitors of PDE4 and CBSIs . Future research could focus on further optimizing these compounds, studying their pharmacokinetics and pharmacodynamics, and conducting preclinical and clinical trials to evaluate their safety and efficacy in treating various conditions.

Properties

IUPAC Name

5-(4-methylphenyl)-4-piperidin-1-ylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3S/c1-13-5-7-14(8-6-13)15-11-22-18-16(15)17(19-12-20-18)21-9-3-2-4-10-21/h5-8,11-12H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWAOCTUKGZBQSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401189922
Record name 5-(4-Methylphenyl)-4-(1-piperidinyl)thieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401189922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

449190-87-8
Record name 5-(4-Methylphenyl)-4-(1-piperidinyl)thieno[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=449190-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Methylphenyl)-4-(1-piperidinyl)thieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401189922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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